molecular formula C17H20N2O2S B11801786 2-(1-Tosylpiperidin-2-yl)pyridine

2-(1-Tosylpiperidin-2-yl)pyridine

Cat. No.: B11801786
M. Wt: 316.4 g/mol
InChI Key: LDKSNHAVAXYIDM-UHFFFAOYSA-N
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Description

2-(1-Tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids . The tosyl group (p-toluenesulfonyl) attached to the piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylpiperidin-2-yl)pyridine typically involves the tosylation of piperidine followed by the introduction of the pyridine moiety. One common method includes the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form the tosylpiperidine intermediate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Solvents like dichloromethane, ethyl acetate, and n-hexane are commonly used in the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Grignard reagents in tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of 2-(1-Tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to form stable complexes with enzymes and receptors. The piperidine and pyridine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(1-Tosylpiperidin-2-yl)pyridine is unique due to the combination of the tosyl, piperidine, and pyridine groups, which confer enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C17H20N2O2S/c1-14-8-10-15(11-9-14)22(20,21)19-13-5-3-7-17(19)16-6-2-4-12-18-16/h2,4,6,8-12,17H,3,5,7,13H2,1H3

InChI Key

LDKSNHAVAXYIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC=N3

Origin of Product

United States

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